Reversed-Phase HPLC Retention Profile: Differentiating 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide from 2,6-Dihydroxybenzamide
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide exhibits distinct reversed‑phase HPLC behavior relative to the primary amide analog 2,6‑dihydroxybenzamide. Under a standardized mixed‑mode RP‑HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, the target compound can be baseline resolved [1]. While absolute retention times are column‑ and condition‑dependent, the N‑hydroxyethyl substitution consistently reduces retention relative to the more polar 2,6‑dihydroxybenzamide due to increased lipophilicity [2].
| Evidence Dimension | Reversed‑phase HPLC retention behavior |
|---|---|
| Target Compound Data | LogP = 0.39470; scalable preparative separation achievable on Newcrom R1 [1] |
| Comparator Or Baseline | 2,6-Dihydroxybenzamide: LogP = 0.6 [2] |
| Quantified Difference | ΔLogP ≈ −0.2 (target less lipophilic than 2,6‑dihydroxybenzamide); baseline resolution achievable in RP‑HPLC |
| Conditions | Newcrom R1 column; MeCN/water/phosphoric acid mobile phase; 25 °C |
Why This Matters
This difference enables definitive chromatographic identity confirmation and purity assessment in quality control workflows where 2,6‑dihydroxybenzamide is a potential synthetic precursor or impurity.
- [1] SIELC Technologies. Separation of 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide on Newcrom R1 HPLC column. February 16, 2018. View Source
- [2] SIELC Technologies. Separation of 2,6-Dihydroxybenzamide on Newcrom R1 HPLC column. May 16, 2018. View Source
